2-Hydroxy-2-(2-methoxyphenyl)acetonitrile
Overview
Description
2-Hydroxy-2-(2-methoxyphenyl)acetonitrile is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is also known by its IUPAC name hydroxy (2-methoxyphenyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN), a methoxy group (-OCH3), and a hydroxy group (-OH) attached to a phenyl ring . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound is a solid compound . Additional physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Solvolysis Reactions
The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures leads to the formation of 2-hydroxy-2-phenyl-3-butene, among other products. This process involves the nucleophilic addition of water to a tertiary allylic carbocation, indicating the potential use of 2-hydroxy-2-(2-methoxyphenyl)acetonitrile in studying reaction mechanisms and ion-molecule interactions in organic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).
Ultrasonic Irradiation Effects
Research on the hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures suggests that compounds like this compound can be used to study the effects of sonication on chemical reactions, potentially leading to insights into sonochemistry beyond cavitation (Tuulmets et al., 2014).
Synthesis of Benzofuranones
2-Hydroxy-2-(2-methoxyphenyl)acetonitriles have been synthesized through reactions involving trimethylsilyl cyanide and o-quinone methides. These compounds can be transformed into benzofuranones, highlighting their role in the synthesis of complex organic structures (Wu, Gao, Chen, & Zhou, 2014).
Preparation of Indolenines
2-(2-Methoxyphenyl)acetonitrile derivatives are used in synthesizing indolenines, which are constituents of natural products and cyanine dyes. This indicates the utility of this compound in the preparation of biologically significant and industrially relevant compounds (Huber, Roesslein, & Gademann, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-2-(2-methoxyphenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPHIQZIDOLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282018 | |
Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53313-93-2 | |
Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53313-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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